molecular formula C7H14O2 B129759 Methyl hexanoate CAS No. 106-70-7

Methyl hexanoate

Cat. No.: B129759
CAS No.: 106-70-7
M. Wt: 130.18 g/mol
InChI Key: NUKZAGXMHTUAFE-UHFFFAOYSA-N
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Description

Methyl hexanoate (C₇H₁₄O₂), also known as methyl caproate, is a fatty acid methyl ester derived from hexanoic acid. It is a volatile organic compound (VOC) widely recognized for its fruity aroma, contributing to the flavor profiles of fruits such as strawberries, pineapples, and soursop . Industrially, it is utilized in food, beverages, and perfumery due to its pleasant odor. Its molecular structure comprises a six-carbon alkyl chain esterified with a methoxy group, influencing its solubility, volatility, and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid methyl ester is typically synthesized through the esterification of hexanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

Hexanoic acid+MethanolHexanoic acid methyl ester+Water\text{Hexanoic acid} + \text{Methanol} \rightarrow \text{Hexanoic acid methyl ester} + \text{Water} Hexanoic acid+Methanol→Hexanoic acid methyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where hexanoic acid and methanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified by distillation .

Chemical Reactions Analysis

Oxidation Mechanisms in Different Temperature Regimes

Methyl hexanoate displays distinct oxidation characteristics across three temperature ranges:

Low-Temperature Chemistry (LTC: 550–700 K)

  • Dominated by sequential O₂ addition and isomerization reactions forming hydroperoxides

  • Key intermediates:

    • Hydroperoxythis compound (C₆H₁₁O₃)

    • Formaldehyde (CH₂O)

    • Acetaldehyde (CH₃CHO)

  • Peak CO₂ production occurs at ~700 K due to β-scission of oxygenated radicals

Negative Temperature Coefficient (NTC: 700–800 K)

  • Reactivity decreases with rising temperatures due to competing decomposition pathways

  • Hydroperoxide concentrations drop by 40–60% compared to LTC

High-Temperature Oxidation (>800 K)

  • Thermal decomposition dominates:
    CH3(CH2)4C(=O)OCH3CH3CO+C4H9OCH3\text{CH}_3(\text{CH}_2)_4\text{C}(=O)\text{OCH}_3\rightarrow \text{CH}_3\text{CO}+\text{C}_4\text{H}_9\text{OCH}_3

  • Increased yields of CO (up to 1,200 ppm) and ethylene (C₂H₄)

Low-Temperature Chemistry Insights from Plug Flow Reactor Studies

Atmospheric pressure experiments (573–973 K) reveal:

SpeciesPeak Concentration (ppm)Temperature Range (K)Key Formation Pathways
Methanol85650–750MHX radical β-scission
Acetone45700–800Ketone decomposition
Methyl acetate22600–700Unimolecular decay

Critical findings:

  • Detection of three unsaturated esters (C₆H₁₀O₂ isomers) confirms competing H-abstraction pathways

  • Existing models underpredict methanol yields by 38% in LTC, suggesting missing pathways for methoxy radical recombination

Ozone-Initiated Reaction Pathways

Adding ozone (1,000 ppm) introduces new initiation mechanisms:

Extreme Low-Temperature Chemistry (ELTC: 460–550 K)

  • Initiated by H-abstraction via O atoms from ozone decomposition:
    O3O2+O\text{O}_3\rightarrow \text{O}_2+\text{O}
    O+MHXHO+MHX radical\text{O}+\text{MHX}\rightarrow \text{HO}+\text{MHX radical}

  • Forms 20% more hydroperoxides than conventional LTC

  • Unique ELTC indicators:

    • Elevated methyl hydroperoxide (CH₃OOH)

    • Ketenes (C₃H₄O) detected via photoionization mass spectrometry

Theoretical Rate Constants for Initiation Reactions

Ab initio calculations compare H-abstraction rates by O atoms:

CompoundRate Constant at 500 K (cm³/mol·s)
Dimethyl ether5.19 × 10⁻¹⁴
Methyl propanoate7.54 × 10⁻¹⁴
This compound 4.59 × 10⁻¹³

Key trends:

  • MHX reacts 8.8× faster with O atoms than dimethyl ether at 500 K

  • Rate acceleration correlates with:

    • Increased chain length (6 carbons vs 3 in methyl propanoate)

    • Lower C-H bond dissociation energies at α positions

Competing Decomposition Pathways

Theoretical and experimental evidence identifies two primary routes:

Pathway A (Dominant above 750 K):
MHXCH3OCO+C4H9\text{MHX}\rightarrow \text{CH}_3\text{OCO}+\text{C}_4\text{H}_9
Pathway B (Low-temperature):
MHX+HO2C6H11O3+H2O\text{MHX}+\text{HO}_2\rightarrow \text{C}_6\text{H}_{11}\text{O}_3+\text{H}_2\text{O}

Branching ratio analysis shows Pathway A accounts for 67% of consumption at 800 K vs 12% at 600 K

Scientific Research Applications

Flavoring Agent

Methyl hexanoate is widely used as a flavoring agent in the food industry due to its pleasant fruity aroma reminiscent of apples and other fruits. It is often incorporated into products such as:

  • Beverages : Used to enhance the flavor profile of soft drinks and alcoholic beverages.
  • Confectionery : Added to candies and desserts to impart a fruity taste.

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its volatility and pleasant scent make it suitable for:

  • Perfumes : Acts as a base note in various fragrance formulations.
  • Aromatherapy Products : Utilized in essential oils and diffusers for its aromatic properties.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various chemicals, including:

Biodiesel Production

As a larger methyl ester, this compound is being studied for its potential use in biodiesel formulations. Its properties are comparable to those of other biodiesel feedstocks, making it a candidate for sustainable energy solutions. Research indicates that it can be blended with conventional biodiesel to enhance performance characteristics such as cold flow properties .

Synthetic Chemistry

This compound serves as a precursor for synthesizing other organic compounds. It can undergo various reactions, including:

  • Esterification : Reacts with alcohols to form higher fatty acid esters.
  • Transesterification : Used in the production of biodiesel from triglycerides.

Biodegradation Studies

Research has shown that this compound can be biodegraded by specific microbial strains, which makes it relevant for environmental applications. Studies have focused on its degradation pathways and the microorganisms involved, contributing to bioremediation efforts .

Volatile Organic Compound (VOC) Emissions

This compound is studied for its role as a volatile organic compound emitted from plants. Its emission patterns can influence ecological interactions, particularly in plant-pollinator relationships. For instance, it has been identified as a significant floral volatile emitted by certain plants during blooming periods .

Case Study 1: Low-Temperature Chemistry

A study investigated the low-temperature oxidation of this compound using a plug flow reactor. The research aimed to understand its combustion characteristics and decomposition pathways at various temperatures and equivalence ratios. The findings indicated that this compound could decompose into methanol and methyl acetate under specific conditions .

Case Study 2: Pollination Biology

In another study focusing on the biosynthesis of floral scents in water lilies (Victoria cruziana), this compound was identified as a major volatile compound emitted during blooming. The research highlighted its role in attracting pollinators and elucidated the genetic basis for its production through SABATH methyltransferases .

Data Tables

Application AreaSpecific Uses
Food IndustryFlavoring agent in beverages and confectionery
Fragrance IndustryBase note in perfumes
Chemical SynthesisPrecursor for biodiesel and synthetic chemicals
Environmental ScienceBiodegradation studies

Mechanism of Action

The mechanism of action of hexanoic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of hexanoic acid and methanol. These products can then participate in various metabolic pathways. In industrial applications, its mechanism of action is primarily related to its chemical reactivity and ability to form esters with different alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl hexanoate shares functional and structural similarities with other short- to medium-chain esters. Below is a detailed comparison based on chemical properties, occurrence, and functional roles.

Ethyl Hexanoate

  • Structure: Ethyl ester of hexanoic acid (C₈H₁₆O₂).
  • Occurrence : Dominant in Chinese liquors (e.g., Luzhoulaojiao) and strawberries .
  • Key Differences: Odor Threshold: Ethyl hexanoate has a lower odor threshold (0.001–0.01 ppm) compared to this compound (0.01–0.1 ppm), making it more potent in aroma contribution . Stability: Ethyl hexanoate degrades faster under thermal processing (e.g., plasma treatment in pineapple juice), with an 80% reduction vs. 78% for this compound under similar conditions . Biosynthesis: Ethyl esters are more prevalent in yeast-fermented products (e.g., beer, wine) due to ethanol availability, whereas methyl esters dominate in plant-derived systems .

Methyl Butanoate

  • Structure: Methyl ester of butanoic acid (C₅H₁₀O₂).
  • Occurrence : Found in strawberries, soursop, and tamarillo .
  • Key Differences: Volatility: Higher volatility than this compound due to shorter carbon chain, leading to rapid aroma release but shorter persistence . Sensory Role: Imparts a "green apple" note, contrasting with the "tropical fruit" character of this compound .

Ethyl Acetate

  • Structure : Ethyl ester of acetic acid (C₄H₈O₂).
  • Occurrence : Ubiquitous in fermented beverages and fruits .
  • Key Differences: Hydrophobicity: Lower hydrophobicity (logP = 0.73) compared to this compound (logP = 2.3), affecting its partitioning in food matrices . Flavor Impact: Ethyl acetate contributes a "solvent-like" note at high concentrations, whereas this compound retains a sweet, fruity profile even at elevated levels .

Methyl Heptanoate

  • Structure: Methyl ester of heptanoic acid (C₈H₁₆O₂).
  • Occurrence : Less common in nature but studied for oxidation kinetics .
  • Key Differences: Oxidation Behavior: Methyl heptanoate exhibits a stronger negative temperature coefficient (NTC) region during oxidation compared to this compound, indicating divergent reaction pathways in combustion . Applications: Primarily used in biodiesel research, unlike this compound’s dual role in flavor and energy studies .

Data Tables: Comparative Analysis

Table 1. Key Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) logP Odor Threshold (ppm)
This compound C₇H₁₄O₂ 151–153 2.3 0.01–0.1
Ethyl hexanoate C₈H₁₆O₂ 167–168 3.1 0.001–0.01
Methyl butanoate C₅H₁₀O₂ 102–103 1.3 0.1–1.0
Ethyl acetate C₄H₈O₂ 77 0.73 5–10

Sources : .

Table 2. Occurrence in Natural Products

Compound Primary Sources Concentration Range (mg/L or ppm)
This compound Strawberries, soursop, tamarillo 20–300 ppm (fresh fruit)
Ethyl hexanoate Chinese liquors, strawberries, beer 693–2,221 mg/L (liquors)
Methyl butanoate Soursop, tamarillo, strawberries 7–27% of total esters
Ethyl acetate Fermented beverages, pineapple juice 5–50 mg/L (juice)

Biological Activity

Methyl hexanoate, also known as methyl caproate, is an ester with the chemical formula C7H14O2. It is commonly found in various fruits and is used in flavoring and fragrance applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its safety, potential health effects, biosynthesis, and applications based on diverse research findings.

  • Chemical Formula : C7H14O2
  • Molecular Weight : 130.19 g/mol
  • CAS Number : 106-70-7

Mutagenicity and Genotoxicity

Research indicates that this compound is not expected to be genotoxic. A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) revealed no studies directly assessing the mutagenicity of this compound. However, read-across data from similar compounds, such as methyl valerate, suggest that this compound is not mutagenic based on bacterial reverse mutation assays (Ames test) .

Sensitization and Irritation

This compound has been evaluated for skin sensitization potential, yielding a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm², indicating a low likelihood of causing sensitization . Additionally, it is not considered phototoxic or photoallergenic based on ultraviolet/visible spectra evaluations.

Flavor and Fragrance

This compound is recognized for its fruity aroma and is widely used in the food industry as a flavoring agent. Its high flavor dilution value makes it significant in enhancing the sensory attributes of various food products .

Biosynthesis in Plants

Recent studies have identified this compound as a major volatile compound emitted by flowers of the water lily species Victoria cruziana. The biosynthesis involves SABATH methyltransferases, which catalyze the formation of this ester from hexanoic acid. This process plays a crucial role in floral scent production, which is essential for pollinator attraction .

Kinetic Modeling

The oxidation behavior of this compound has been studied using detailed kinetic models. Research indicates that at elevated temperatures (500 to 1100 K), this compound undergoes complex reactions resulting in over 30 products, including olefins and cyclic ethers. This modeling helps understand its combustion characteristics and environmental impact when used as a fuel additive .

Case Studies

  • Floral Scent Emission :
    • In a study examining Victoria cruziana, this compound accounted for 45% of total floral volatile emission during blooming stages.
    • The expression levels of SABATH genes involved in its biosynthesis were highest in reproductive structures (stamen and pistil), indicating a targeted role in pollination biology .
  • Toxicological Assessment :
    • The RIFM assessment concluded that this compound does not pose significant risks for genotoxicity or sensitization based on available data from related compounds .

Summary Table of Biological Activities

Property/ActivityFindings
Mutagenicity Not mutagenic based on Ames test results
Skin Sensitization NESIL > 4700 μg/cm²
Phototoxicity Not phototoxic or photoallergenic
Floral Emission Major volatile compound in Victoria cruziana
Oxidation Products Over 30 products identified during combustion

Properties

IUPAC Name

methyl hexanoate
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
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InChI Key

NUKZAGXMHTUAFE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)OC
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Molecular Formula

C7H14O2
Record name METHYL CAPROATE
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DSSTOX Substance ID

DTXSID0047616
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Molecular Weight

130.18 g/mol
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Physical Description

Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma
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Boiling Point

302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg
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Flash Point

163 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889
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Vapor Pressure

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg]
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CAS No.

106-70-7
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Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246364VPJS
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Record name Methyl hexanoate
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Melting Point

-96 °F (NTP, 1992), -71 °C
Record name METHYL CAPROATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20630
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Record name Methyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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